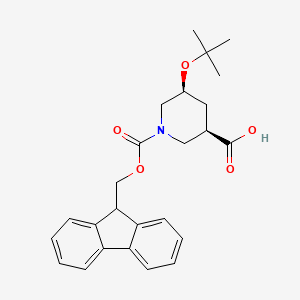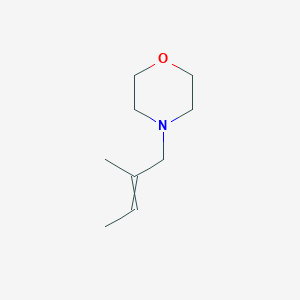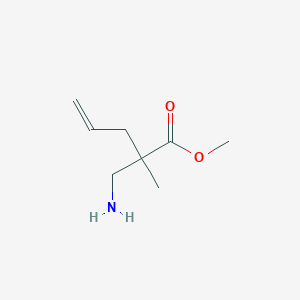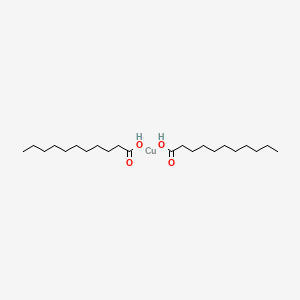
(2S)-2-tert-butylpiperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-(-)-2-t-butyl-2-piperazinecarboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a t-butyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(-)-2-t-butyl-2-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the t-Butyl Group: The t-butyl group is introduced via alkylation reactions using t-butyl halides in the presence of a strong base such as sodium hydride.
Carboxamide Formation: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In industrial settings, the production of (s)-(-)-2-t-butyl-2-piperazinecarboxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(s)-(-)-2-t-butyl-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(s)-(-)-2-t-butyl-2-piperazinecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (s)-(-)-2-t-butyl-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(s)-(-)-2-t-butyl-2-piperazinecarboxamide: shares structural similarities with other piperazine derivatives such as:
Uniqueness
- The presence of the t-butyl group and the specific stereochemistry of (s)-(-)-2-t-butyl-2-piperazinecarboxamide confer unique properties, such as increased steric hindrance and specific chiral interactions, distinguishing it from other piperazine derivatives.
This comprehensive overview highlights the significance of (s)-(-)-2-t-butyl-2-piperazinecarboxamide in various scientific domains, emphasizing its preparation methods, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
(2S)-2-tert-butylpiperazine-2-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-8(2,3)9(7(10)13)6-11-4-5-12-9/h11-12H,4-6H2,1-3H3,(H2,10,13)/t9-/m0/s1 |
Clave InChI |
QMNDPRFSUUUZKI-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)[C@]1(CNCCN1)C(=O)N |
SMILES canónico |
CC(C)(C)C1(CNCCN1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)


![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)


![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)


![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)

![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
